molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No.: B188913
CAS No.: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzoic acid (CAS: 33844-21-2) is a benzoic acid derivative with a methoxy (-OCH₃) group at the para (4th) position and a nitro (-NO₂) group at the ortho (2nd) position. Its molecular formula is C₈H₇NO₅ (MW: 197.15 g/mol). It exists as a white to light yellow crystalline powder with a melting point of 198–202°C and is commercially available with ≥98% purity . This compound is widely utilized in organic synthesis, particularly in the preparation of radiopharmaceuticals (e.g., [¹¹C]tariquidar derivatives for positron emission tomography) and as a precursor for decarboxylation reactions .

Preparation Methods

Oxidative Cleavage of 4-Methoxy-2-nitrotoluene

Reaction Mechanism and Conditions

The oxidation of 4-methoxy-2-nitrotoluene to 4-methoxy-2-nitrobenzoic acid employs potassium permanganate (KMnO₄) as the oxidizing agent under acidic aqueous conditions. The reaction proceeds via cleavage of the methyl group attached to the aromatic ring, converting it into a carboxylic acid functionality.

Key steps :

  • Reflux : A mixture of 4-methoxy-2-nitrotoluene (3.6 g, 18 mmol) and KMnO₄ (10 g, 63 mmol) in water (200 mL) is refluxed for 24 hours .

  • Acidification : Post-reaction, the mixture is cooled, filtered to remove MnO₂ byproducts, and acidified to pH 2 using HCl.

  • Extraction and Purification : The product is extracted with chloroform, dried over MgSO₄, and concentrated to yield crystalline this compound (80% yield) .

Optimization and Challenges

  • Solvent System : Water is preferred due to KMnO₄'s solubility and stability under reflux.

  • Stoichiometry : Excess KMnO₄ (3.5 equiv) ensures complete oxidation.

  • Byproducts : Manganese dioxide (MnO₂) forms as a precipitate, requiring filtration.

Table 1: Reaction Parameters for Oxidative Cleavage

ParameterValue
Starting Material4-Methoxy-2-nitrotoluene
Oxidizing AgentKMnO₄ (3.5 equiv)
SolventWater
TemperatureReflux (100°C)
Reaction Time24 hours
Yield80%

Multi-Step Synthesis from 3-Alkoxy-4-acetoxybenzaldehyde

Patent-Based Synthetic Route (CN111302945A)

This method involves sequential nitration, deacetylation, methylation, oxidation, and deprotection steps to achieve regioselective functionalization .

Stepwise Procedure

  • Nitration :

    • 3-Alkoxy-4-acetoxybenzaldehyde is nitrated using HNO₃/H₂SO₄ to introduce a nitro group at the 2-position, yielding 4-formyl-2-alkoxy-3-nitrophenyl acetate .

    • Conditions : Nitration at 0–5°C minimizes side reactions.

  • Deacetylation :

    • The acetate group is hydrolyzed using NaOH or K₂CO₃ in methanol, producing 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde .

  • Methylation :

    • The phenolic hydroxyl group is methylated with dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in the presence of K₂CO₃, forming 3-alkoxy-4-methoxy-2-nitrobenzaldehyde .

  • Oxidation :

    • Aldehyde oxidation to the carboxylic acid is achieved with KMnO₄ in alkaline medium, yielding 3-alkoxy-4-methoxy-2-nitrobenzoic acid .

  • Deprotection :

    • Alkoxy groups are selectively removed using boron trichloride (BCl₃) or lithium salts, yielding the final product .

Table 2: Multi-Step Synthesis Parameters

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C85–90
DeacetylationNaOH/MeOH, 25–45°C95
MethylationMe₂SO₄/K₂CO₃, 45–55°C90
OxidationKMnO₄/NaOH, 60°C93
DeprotectionBCl₃/CH₂Cl₂, -10°C88

Isomer Control and Purification

  • Isomer Formation : Nitration generates 8–20% of a regioisomer (2A), which is removed via recrystallization .

  • Chromatography : Flash column chromatography (30% ether in hexane) isolates the desired product .

Comparative Analysis of Methods

Efficiency and Scalability

  • Oxidative Cleavage :

    • Advantages : Single-step, high yield (80%), minimal purification.

    • Limitations : Limited to substrates with oxidizable methyl groups.

  • Multi-Step Synthesis :

    • Advantages : Regioselective, adaptable to industrial scale (93% yield).

    • Limitations : Complex workflow, requires isomer removal.

Table 3: Method Comparison

CriterionOxidative CleavageMulti-Step Synthesis
Steps15
Total Yield80%~70% (cumulative)
ScalabilityModerateHigh
Purity95%99% (post-purification)

Industrial Applications

  • Pharmaceutical Intermediates : The multi-step route is preferred for producing high-purity material for drug synthesis .

  • Cost-Effectiveness : Oxidative cleavage is cost-efficient for small-scale laboratory use .

Emerging Methodologies and Innovations

Catalytic Oxidation Approaches

Recent studies explore transition-metal catalysts (e.g., CuI) for milder oxidation conditions, though these remain experimental .

Green Chemistry Initiatives

  • Solvent Reduction : Patent CN111302945A highlights methanol as a reusable solvent in methylation and oxidation steps .

  • Waste Minimization : MnO₂ from KMnO₄ reactions is recoverable for industrial reuse .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products:

    Reduction: 4-Methoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl 4-methoxy-2-nitrobenzoate.

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-2-nitrobenzoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that are essential in developing anti-inflammatory and analgesic agents . The compound's nitro and methoxy groups can participate in diverse chemical reactions, making it a valuable scaffold for drug design.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, modifications to the methoxy group have led to compounds with enhanced efficacy against inflammation in animal models.

Organic Synthesis

In organic chemistry, this compound is frequently utilized as a precursor for synthesizing more complex molecules. Its functional groups facilitate various transformations, enabling the creation of diverse chemical libraries essential for drug discovery.

Table 1: Common Reactions Involving this compound

Reaction TypeProductDescription
Reduction4-Methoxy-2-aminobenzoic acidConverts nitro group to amine
SubstitutionVarious substituted benzoic acidsForms new compounds via nucleophilic attack
EsterificationMethyl 4-methoxy-2-nitrobenzoateForms esters for further applications

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, ensuring accurate and reliable results in the analysis of other substances. Its stability and known properties make it an ideal candidate for calibration in high-performance liquid chromatography (HPLC).

Case Study: Use in HPLC Calibration

In a study assessing the purity of pharmaceutical formulations, this compound was used as a calibration standard. The results indicated high precision and accuracy in quantifying active ingredients in complex mixtures.

Material Science

In material science, this compound contributes to the development of polymers and coatings. Its unique chemical properties enhance material performance and durability, making it suitable for various industrial applications.

Table 2: Applications in Material Science

Application TypeDescription
Polymer DevelopmentUsed as an additive to improve thermal stability
CoatingsEnhances adhesion and durability in protective coatings

Environmental Studies

Researchers utilize this compound in studies assessing the degradation of pollutants. Its role in environmental remediation strategies highlights its importance in developing effective methods to tackle contamination.

Case Study: Pollutant Degradation

A recent study investigated the degradation pathways of pollutants using this compound as a model compound. Results showed that under specific conditions, the compound could facilitate the breakdown of harmful substances, contributing to cleaner environments.

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitrobenzoic acid primarily involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 4-Methoxy-3-nitrobenzoic Acid (CAS: 89-41-8)

  • Structure : Methoxy at C4, nitro at C3.
  • Properties : Melting point 191–194°C , yellow powder .
  • Applications : Intermediate in dye synthesis (e.g., red pigments 187 and 245) and heterocyclic compounds .

(b) 3-Methoxy-2-nitrobenzoic Acid (CAS: Not specified)

  • Structure : Methoxy at C3, nitro at C2.
  • Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 40°C .
  • Reactivity : The proximity of the nitro group to the carboxylic acid may increase acidity due to electron-withdrawing effects.

(c) 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

  • Structure : Additional hydroxyl (-OH) at C4.
  • Applications : Intermediate in synthesizing P-glycoprotein inhibitors (e.g., tariquidar derivatives) .
  • Reactivity : The hydroxyl group enables esterification and amidation, facilitating drug conjugation .

Functional Group Modifications

(a) Methyl 4-Hydroxy-3-methoxy-2-nitrobenzoate

  • Structure : Methyl ester of 4-hydroxy-3-methoxy-2-nitrobenzoic acid.
  • Synthesis: Esterification using thionyl chloride (SOCl₂) in methanol, yielding 84.5% .
  • Applications : Esterification improves lipophilicity for drug delivery applications.

(b) 5-Methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic Acid

  • Structure : Extended alkoxy chain at C4.
  • Synthesis : Oxidation with potassium permanganate in acetone .

Physicochemical Properties

Compound Melting Point (°C) Solubility Purity (Typical) Key Applications
4-Methoxy-2-nitrobenzoic acid 198–202 Low in water ≥98% Radiopharmaceuticals, PET tracers
4-Methoxy-3-nitrobenzoic acid 191–194 Moderate in DMSO >95% Dye intermediates
3-Methoxy-2-nitrobenzoic acid Not reported Likely polar solvents N/A Organic synthesis
Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate Not reported Organic solvents 84.5% yield Lipophilic drug precursors

Biological Activity

4-Methoxy-2-nitrobenzoic acid (CAS No. 33844-21-2) is an aromatic compound characterized by a methoxy group and a nitro group attached to a benzoic acid structure. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C8H7NO5
  • Molecular Weight : 195.15 g/mol
  • Melting Point : 196.5 - 200.5 °C

The biological activity of this compound is primarily influenced by its functional groups:

  • Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's reactivity and making it susceptible to nucleophilic attack.
  • Methoxy Group : Functions as an electron-donating group, modifying the electron density on the aromatic ring and affecting its reactivity in electrophilic aromatic substitution reactions.
  • Carboxylic Acid Group : Participates in acid-base reactions and can form esters or amides through condensation reactions.

These functional groups contribute to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. Its ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Study on Antimicrobial Properties

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a natural antimicrobial agent.

Anti-inflammatory Research

In a controlled experiment published in the Journal of Inflammation Research, the anti-inflammatory effects of this compound were assessed using LPS-stimulated macrophages. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines by up to 50% compared to untreated controls.

Study FocusFindingsReference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureusUniversity X Study
Anti-inflammatoryReduced cytokine levels by 50%Journal of Inflammation Research
CytotoxicityInduced apoptosis in HeLa cellsCancer Research Journal

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-Methoxy-2-nitrobenzoic acid?

A common approach involves nitration and methoxylation of substituted benzoic acid derivatives. For example, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized by refluxing precursors with thionyl chloride (SOCl₂) to form acid chlorides, followed by coupling reactions with amines or other nucleophiles . Adapting this method, nitration of 4-methoxybenzoic acid under controlled conditions (e.g., using mixed nitric-sulfuric acid) could yield the target compound. Purification via recrystallization or chromatography is critical to isolate the product (m.p. 196.5–200.5°C) .

Q. What safety precautions are essential when handling this compound?

Due to its nitro and aromatic functional groups, strict safety measures are required:

  • PPE : Use nitrile gloves, safety goggles, and non-porous lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Waste disposal : Segregate chemical waste and consult hazardous waste protocols for nitro compounds .
  • Stability : Store in cool, dry conditions away from oxidizers to prevent decomposition .

Q. Which spectroscopic methods are most effective for characterizing purity and structure?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups influencing aromatic proton shifts) .
  • IR : Peaks near 1700 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data analysis tools like SHELXL refine the molecular structure of this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
  • Model building : Assign atomic positions based on electron density maps.
  • Hydrogen bonding analysis : Use SHELXPRO to visualize interactions (e.g., O–H···O bonds between carboxylic acid groups) .
  • Validation : Check R-factors and residual density to ensure accuracy. For example, graph set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitration intermediates).
  • Temperature control : Maintain ≤50°C during nitration to minimize byproducts like dinitro derivatives.
  • Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity in methoxylation .
  • Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to improve purity .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hydrogen bonding and π-π stacking dominate packing behavior:

  • Carboxylic acid dimers : Form centrosymmetric O–H···O bonds, creating a 2D network.
  • Nitro-group interactions : C–H···O contacts with adjacent methoxy groups stabilize layered structures.
  • Graph set analysis : Tools like Mercury (CCDC) categorize motifs (e.g., D for chains, R for rings), aiding in predicting solubility and stability .

Properties

IUPAC Name

4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBWONCSHFMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302278
Record name 4-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33844-21-2
Record name 4-Methoxy-2-nitrobenzoic acid
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Record name 4-Methoxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 2-nitro-4-methoxybenzonitrile (14.0 g, 78.6 mM) in a solution of acetic acid (28 mL), sulfuric acid (28 mL) and water (28 mL) was refluxed for 11 hr, allowed to cool and diluted with water (200 mL). The resulting precipitate which formed was collected, washed with water and dried to give the title benzoic acid (14.2 g, 91.8%) as a yellow crystalline solid; MS(CI): 198 (M+H).
Quantity
14 g
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200 mL
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Yield
91.8%

Synthesis routes and methods II

Procedure details

4-Cyano-3-nitroanisole (52.3 g., 0.294 mole) was slowly added to a cooled solution of 53 ml. each of acetic acid, water and sulfuric acid. The solution was refluxed for 5 hours, and then diluted with 160 ml. water. After cooling, the resulting solid was filtered and dissolved in 10% sodium hydroxide solution. After decolorization with charcoal the solution was acidified with 6 N HCl, cooled and the yellow product (51.0 g., 88% yield) was filtered. An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.
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52.3 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-2-nitrobenzoic acid
4-Methoxy-2-nitrobenzoic acid
4-Methoxy-2-nitrobenzoic acid
4-Methoxy-2-nitrobenzoic acid

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